molecular formula C4H6Br4O2S B12001360 1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane CAS No. 51963-75-8

1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane

Cat. No.: B12001360
CAS No.: 51963-75-8
M. Wt: 437.77 g/mol
InChI Key: PLNSSDIUSODVQT-UHFFFAOYSA-N
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Description

1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane (CAS: 51963-75-8) is a brominated organosulfur compound with the molecular formula C₄H₆Br₄O₂S and a molar mass of 437.77 g/mol . Its structure features two brominated ethyl groups connected via a sulfonyl group (-SO₂-), distinguishing it from simpler halogenated ethanes.

Properties

CAS No.

51963-75-8

Molecular Formula

C4H6Br4O2S

Molecular Weight

437.77 g/mol

IUPAC Name

1,2-dibromo-1-(1,2-dibromoethylsulfonyl)ethane

InChI

InChI=1S/C4H6Br4O2S/c5-1-3(7)11(9,10)4(8)2-6/h3-4H,1-2H2

InChI Key

PLNSSDIUSODVQT-UHFFFAOYSA-N

Canonical SMILES

C(C(S(=O)(=O)C(CBr)Br)Br)Br

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: 1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane is susceptible to various reactions, including substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions but may include sulfoxides, sulfones, or substituted ethanes.

  • Scientific Research Applications

    Synthesis of Organobromine Compounds

    1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane serves as a versatile brominating agent in organic synthesis. It facilitates the introduction of bromine into organic molecules, which is crucial for the synthesis of various organobromine compounds used in pharmaceuticals and agrochemicals.

    ApplicationDescription
    Bromination ReactionsUsed to brominate alkenes and arenes, enhancing their reactivity for further transformations.
    Precursor for Complex SynthesisActs as a precursor in the synthesis of more complex organobromine derivatives.

    Pharmaceutical Chemistry

    The compound is employed in the pharmaceutical industry for the development of new drugs. Its ability to introduce bromine groups into molecular frameworks can modify biological activity and improve pharmacological properties.

    StudyFindings
    Wu et al. (2004)Demonstrated the utility of dibrominated compounds in synthesizing potential anti-cancer agents.
    Ley et al. (1980)Highlighted the effectiveness of dibrominated compounds in enhancing the activity of thiocarbonyl compounds.

    Environmental Chemistry

    Due to its brominated nature, this compound is studied for its environmental impact and behavior in various ecosystems. Research has indicated its potential role in biogeochemical cycles.

    Environmental AspectObservation
    PersistenceStudies show that dibrominated compounds can persist in marine environments, affecting local ecosystems.
    Toxicity AssessmentEvaluations are ongoing to assess the ecological risks associated with its use and degradation products.

    Fumigation and Pest Control

    The compound is utilized as a fumigant due to its efficacy against pests in agricultural settings. Its application helps protect crops from various insects and pathogens.

    ApplicationDetails
    Crop ProtectionEffective against a range of agricultural pests, contributing to higher yields and quality produce.

    Chemical Manufacturing

    In chemical manufacturing, this compound is used as an intermediate in the production of specialty chemicals.

    IndustryUse
    Polymer IndustryServes as a flame retardant additive in plastics and textiles.
    CoatingsIncorporated into formulations to enhance durability and weather resistance.

    Case Study 1: Synthesis of Anticancer Agents

    A study by Wu et al. (2004) explored the synthesis of novel anticancer agents using dibrominated compounds as key intermediates. The results indicated significant cytotoxic activity against various cancer cell lines.

    Case Study 2: Environmental Impact Assessment

    Research conducted by Collins and Morgano (1999) assessed the environmental persistence of dibrominated compounds, revealing their potential accumulation in aquatic systems and implications for ecological health.

    Mechanism of Action

    • The exact mechanism of action for 1,2-dibromo-1-(1,2-dibromoethylsulfonyl)ethane remains an area of study.
    • It likely interacts with cellular components through electrophilic reactions, affecting biological processes.
  • Comparison with Similar Compounds

    Structural Comparison

    Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features CAS Number References
    1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane C₄H₆Br₄O₂S 437.77 Brominated ethyl groups linked via sulfonyl 51963-75-8
    1,2-Dibromoethane (EDB) C₂H₄Br₂ 187.86 BrCH₂CH₂Br (simple dibrominated ethane) 106-93-4
    1,2-Dichloroethane (EDC) C₂H₄Cl₂ 98.96 ClCH₂CH₂Cl (chlorinated analog of EDB) 107-06-2
    1,2-Bis(pentabromophenyl)ethane C₁₄H₈Br₁₀ 971.14 Two pentabromophenyl groups attached to ethane Not provided
    1,2-Bis(2-bromoethoxy)ethane C₆H₁₂Br₂O₂ 275.97 Ethane backbone with bromoethoxy substituents 31255-10-4

    Key Observations :

    • 1,2-Bis(pentabromophenyl)ethane has a higher molar mass (971.14 g/mol) due to aromatic bromination, enhancing flame-retardant properties .

    Physical and Chemical Properties

    Property This compound 1,2-Dibromoethane (EDB) 1,2-Dichloroethane (EDC) 1,2-Bis(2-bromoethoxy)ethane
    State at Room Temperature Likely liquid (inferred from brominated analogs) Colorless liquid Colorless oily liquid Clear, colorless liquid
    Solubility Expected low water solubility (high bromine content) Slightly soluble in water Slightly soluble in water Not reported
    Volatility Likely low (high molar mass) High vapor pressure High volatility Not reported
    Stability Sulfonyl group may enhance oxidative stability Degrades under UV light Stable under standard conditions Not reported

    Key Observations :

    • The sulfonyl group in the target compound may reduce volatility compared to EDB and EDC, which are highly volatile .
    • EDB and EDC are both slightly water-soluble, whereas the target compound’s solubility is likely lower due to increased hydrophobicity from bromine and sulfonyl groups .

    Key Observations :

    • EDB and EDC have well-documented histories in agriculture and industry but are now heavily regulated due to toxicity .
    • Brominated compounds like 1,2-Bis(pentabromophenyl)ethane and the target compound show promise in flame retardancy, leveraging bromine’s efficacy in quenching free radicals .

    Toxicity and Regulatory Status

    Compound Toxicity Profile Regulatory Status References
    This compound No specific data; brominated compounds generally pose carcinogenic and environmental risks Likely regulated under general chemical safety guidelines
    1,2-Dibromoethane (EDB) Carcinogenic (IARC Group 2A); toxic to liver, kidneys, and reproductive system Banned in agriculture globally (Rotterdam Convention)
    1,2-Dichloroethane (EDC) Carcinogenic (IARC Group 2B); acute exposure causes CNS depression Restricted in agriculture; regulated under REACH and EPA guidelines
    1,2-Bis(2-bromoethoxy)ethane Limited toxicity data; handle with care in lab settings No specific bans reported

    Key Observations :

    • EDB and EDC are subject to international bans due to severe health and environmental impacts .
    • The target compound’s regulatory status remains unclear, but its structural similarity to EDB warrants caution in handling .

    Biological Activity

    1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane is a brominated organic compound with significant biological activity. Its structure includes multiple bromine atoms, which are known to enhance reactivity and potential toxicity. This article provides a detailed overview of the biological activities associated with this compound, including its metabolism, toxicological effects, and case studies.

    • Molecular Formula : C4_4H6_6Br4_4O2_2S
    • CAS Number : 51963-75-8

    Metabolism and Toxicity

    The metabolism of this compound primarily occurs through cytochrome P450 enzymes and glutathione S-transferases. These pathways lead to the formation of reactive intermediates such as 2-bromoacetaldehyde and S-(2-bromoethyl)glutathione, both of which contribute to its toxicological profile.

    Key Metabolic Pathways

    • Cytochrome P450 Oxidation : Converts the compound into 2-bromoacetaldehyde.
    • Glutathione Conjugation : Leads to the formation of S-(2-bromoethyl)glutathione.

    Both metabolites are implicated in genotoxicity and carcinogenicity due to their ability to form adducts with cellular macromolecules like DNA and proteins .

    Toxicological Profile

    The compound has been classified as a potential human carcinogen based on evidence from animal studies. Notable findings include:

    • Carcinogenic Effects :
      • Induction of lung tumors in mice.
      • Development of mammary gland tumors in female rats.
      • Increased incidence of testicular tumors in male rats .

    These findings highlight the compound's potential for causing significant health risks upon exposure.

    Case Studies

    Several studies have investigated the biological effects of this compound:

    Study 1: Carcinogenicity in Rodents

    A study conducted by the National Toxicology Program (NTP) demonstrated that oral administration of the compound resulted in various tumors in laboratory animals. Mice exposed to the compound developed forestomach tumors (squamous-cell carcinoma), while rats exhibited liver cancers and hemangiosarcomas .

    Study 2: Genotoxicity Assessment

    Research focusing on genotoxic effects revealed that S-(2-bromoethyl)glutathione can bind covalently to DNA, leading to mutations and potential cancer development. This study utilized both in vitro and in vivo models to assess DNA damage resulting from exposure .

    Summary of Biological Activity

    The biological activity of this compound can be summarized as follows:

    Biological Activity Effect Study Reference
    CarcinogenicityLung tumors in mice
    Mammary gland tumorsTumors in female rats
    GenotoxicityDNA adduct formation
    Liver damageHistopathological changes

    Q & A

    Q. What are the key considerations for optimizing the synthesis of 1,2-Dibromo-1-(1,2-dibromoethylsulfonyl)ethane?

    • Methodological Answer : Synthesis optimization requires precise control of bromination and sulfonation steps. For brominated ethane derivatives, stoichiometric ratios of bromine sources (e.g., Br₂ or HBr) and reaction temperatures (typically 40–60°C) are critical to avoid over-bromination. NMR characterization (e.g., ¹H and ¹³C) is essential to confirm structural integrity. For example, adjacent bromine atoms on ethane moieties produce distinct splitting patterns in ¹H NMR (e.g., δ 4.09–3.96 ppm for CH₂Br groups) . Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) improves yield and purity.

    Q. How can researchers validate the purity and identity of this compound using spectroscopic techniques?

    • Methodological Answer :
    • ¹H/¹³C NMR : Look for characteristic peaks: bromine-induced deshielding (e.g., δ 5.48 ppm for CHBr₂ groups) and coupling patterns from vicinal bromine atoms .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M]⁺ for C₄H₆Br₄O₂S (calculated m/z 437.7712) .
    • IR Spectroscopy : Confirm sulfonyl (SO₂) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

    Q. What are the recommended storage conditions to prevent degradation?

    • Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize light- or moisture-induced decomposition. Periodic purity checks via TLC or NMR are advised, as brominated compounds are prone to hydrolysis .

    Advanced Research Questions

    Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

    • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For brominated ethane derivatives, C-Br bonds typically measure 1.93–1.97 Å, while C-S (sulfonyl) bonds range from 1.76–1.82 Å. Asymmetric units may show torsional strain due to bulky bromine substituents. Use software like Olex2 or SHELX for structure refinement . For example, similar compounds (e.g., bis-nitroimidazole ethane derivatives) exhibit dihedral angles of 66.5° between aromatic rings .

    Q. What strategies address contradictions in toxicological data for brominated ethanes?

    • Methodological Answer :
    • In vitro assays : Use hepatic cell lines (HepG2) to assess metabolic activation pathways. Dose-response curves for cytotoxicity (e.g., IC₅₀) should account for bromine’s electrophilic reactivity.
    • Literature meta-analysis : Apply ATSDR’s inclusion criteria (Table B-1) to filter studies by peer-review status, exposure route (oral/inhalation), and relevance to human health . Discrepancies often arise from interspecies metabolic differences (e.g., rodent vs. human CYP450 enzymes) .

    Q. How can computational modeling predict the environmental persistence of this compound?

    • Methodological Answer :
    • QSAR models : Estimate biodegradation rates using bromine’s Hammett substituent constants (σ⁺ ≈ 0.26).
    • Molecular dynamics (MD) : Simulate hydrolysis pathways in aqueous environments. The sulfonyl group increases hydrophilicity, but bromine’s steric hindrance may slow hydrolysis .

    Q. What experimental designs are optimal for studying reaction mechanisms involving this compound?

    • Methodological Answer :
    • Isotopic labeling : Use ²H or ¹³C-labeled ethane backbones to trace bond cleavage during nucleophilic substitution (SN₂) reactions.
    • Kinetic studies : Monitor reaction progress via GC-MS or in situ FTIR. For example, bromine displacement by thiols follows second-order kinetics with activation energies >50 kJ/mol .

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